![molecular formula C22H20N2O3S B2493899 3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326900-71-3](/img/structure/B2493899.png)
3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thieno[2,3-d]pyrimidine-2,4-diones are heterocyclic compounds that have garnered interest for their potential therapeutic applications, particularly as GnRH receptor antagonists to treat reproductive diseases. These compounds exhibit a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The synthesis, structural analysis, chemical properties, and reactions of thieno[2,3-d]pyrimidine derivatives provide insights into their potential as pharmacological agents.
Synthesis Analysis
Thieno[2,3-d]pyrimidine derivatives are synthesized through various chemical reactions, involving key steps such as condensation, substitution, and cyclization reactions. A common approach involves the treatment of chloro- or cyano-substituted uracils with ethyl mercaptoacetate in the presence of a base, leading to the formation of thieno[2,3-d]pyrimidine derivatives (Hirota et al., 1990). These synthetic routes often employ electrophilic substitution reactions and the use of various functional groups to introduce diversity into the thieno[2,3-d]pyrimidine scaffold.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a fused thieno[2,3-d]pyrimidine ring, which is essential for their biological activity. Structural modifications at specific positions on the ring system can significantly influence the compound's binding affinity and biological effects. Crystallographic studies of similar compounds reveal that hydrogen bonding and π-π stacking interactions play crucial roles in their molecular organization and stability (Trilleras et al., 2009).
Scientific Research Applications
GnRH Receptor Antagonism
Thieno[2,3-d]pyrimidine derivatives have been studied for their potential as human GnRH (Gonadotropin-Releasing Hormone) receptor antagonists, which could be applied in the treatment of reproductive diseases. One study highlighted the importance of specific substituents for receptor binding activity, indicating the potential of these compounds in designing targeted therapies for reproductive health issues (Guo et al., 2003).
Antibacterial Properties
Research into substituted thieno[2,3-d]pyrimidines has revealed their application in antibacterial treatments. The synthesis and evaluation of various substituted derivatives demonstrate the chemical adaptability of thieno[2,3-d]pyrimidines for developing new antibacterial agents (More et al., 2013).
Synthesis of Novel Organic Compounds
Thieno[2,3-d]pyrimidine derivatives serve as key intermediates in the synthesis of novel organic compounds with potential biological activities. Studies have focused on the synthesis of functionalized derivatives, exploring their structural and electronic properties, which could lead to applications in medicinal chemistry and materials science (Hussain et al., 2020).
properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-27-18-10-8-17(9-11-18)24-21(25)20-19(12-13-28-20)23(22(24)26)14-16-7-5-4-6-15(16)2/h4-13,19-20H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQFSARPDXEMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.